molecular formula C21H22N8O3S B1219039 Phenazopyridine AND sulfamethoxazole CAS No. 37357-66-7

Phenazopyridine AND sulfamethoxazole

カタログ番号: B1219039
CAS番号: 37357-66-7
分子量: 466.5 g/mol
InChIキー: UBUAGHNRHMENSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenazopyridine AND sulfamethoxazole, also known as this compound, is a useful research compound. Its molecular formula is C21H22N8O3S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Urinary Tract Infections

Both compounds are frequently prescribed together for the management of UTIs. Phenazopyridine provides immediate symptomatic relief, allowing patients to tolerate the discomfort while sulfamethoxazole addresses the underlying infection. The combination has been shown to improve patient compliance and satisfaction during treatment .

Methemoglobinemia Risk

Recent case studies indicate that the concurrent use of phenazopyridine and sulfamethoxazole may lead to methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity. This risk appears heightened in older adults or those with pre-existing conditions such as chronic obstructive pulmonary disease .

Case Study Example:
A 70-year-old woman developed acute hypoxia due to methemoglobinemia after taking both medications for recurrent UTIs. Her arterial blood gas analysis revealed elevated methemoglobin levels, prompting immediate medical intervention .

Symptomatic Relief in UTI Management

Phenazopyridine's role as a symptomatic agent is critical in UTI management. It allows for improved quality of life during the initial days of antibiotic therapy when symptoms can be most severe. However, it is essential to limit its use to 2 days to avoid masking symptoms of more serious conditions .

Pharmacokinetics and Drug Interaction

When this compound are administered together, studies have shown increased plasma concentrations of phenazopyridine compared to when either drug is taken alone. Specifically, a study indicated a median increase of 60% in phenazopyridine plasma levels when combined with sulfamethoxazole . This interaction underscores the need for careful dosage management to minimize adverse effects.

Adverse Effects and Considerations

While both medications are generally well-tolerated, potential side effects include:

  • Phenazopyridine : May cause gastrointestinal disturbances, headache, dizziness, or urine discoloration.
  • Sulfamethoxazole : Associated with skin reactions, hematological disorders (e.g., thrombocytopenia), and hypersensitivity reactions.

The combination therapy should be approached cautiously in populations at risk for adverse reactions, particularly elderly patients or those with renal insufficiency .

化学反応の分析

Forced-Acid/Heat Degradation Pathway

Phenazopyridine undergoes degradation under acidic and thermal stress, leading to the cleavage of its azo group and hydroxylation of amino groups. The primary degradation products include:

Compound Molecular Formula Key Structural Features
2,6-Dihydroxy-PAPC₁₁H₉N₃O₂Dihydroxylation of the pyridine ring
6-Hydroxy-PAPC₁₁H₁₀N₄OMono-hydroxylation of the pyridine ring
6-Phenylamino-3-phenylhydrazo-pyridin-2-one (6-PA-3-PH)C₁₇H₁₄N₄OFormation of a hydrazo compound via azo cleavage
Phenylhydrazine (PH)C₁₂H₁₂N₂Reduction of the azo group to hydrazine derivatives
Diaminopyridine (DAP)C₅H₈N₂Complete cleavage of the azo group
3-Hydroxy-DAPC₅H₇N₂OHydroxylation of DAP

The degradation pathway involves the following steps:

  • Azo cleavage : Breakdown of the phenylazo linkage under acidic conditions.

  • Hydroxylation : Addition of hydroxyl groups to the pyridine ring.

  • Reduction : Formation of hydrazine derivatives from the azo group .

Analytical Methodology

A stability-indicating reversed-phase HPLC method was developed to quantify Phenazopyridine and its degradation products:

Parameter Value
Mobile PhaseAcetonitrile:acetate buffer (1:1, v/v, pH 4)
Flow Rate1 mL/min
Detection Wavelengths270 nm, 325 nm, 360 nm
Analysis Time<8 min
LOD (Degradation Products)0.1–0.3 µg/mL
LOQ (Degradation Products)0.3–1.0 µg/mL

This method achieved a mean %RSD of 1.6% for day-to-day variations, demonstrating robustness .

Cytochrome P450 Enzyme Inhibition

Sulfamethoxazole inhibits the CYP2C9 isoform, affecting the metabolism of co-administered drugs. Key interactions include:

Drug Class Mechanism
SulfonylureasIncreased plasma levels → Hypoglycemia
WarfarinEnhanced anticoagulation risk
RepaglinideElevated insulin secretion

The inhibition reduces the oxidative metabolism of these drugs, leading to pharmacokinetic accumulation .

Comparative Analysis

Phenazopyridine and sulfamethoxazole exhibit distinct chemical behaviors:

Aspect Phenazopyridine Sulfamethoxazole
Primary ReactionAcid/heat degradationEnzyme inhibition (CYP2C9)
Key ProductsAzo cleavage derivativesMetabolites of co-administered drugs
Analytical MethodHPLC with multi-wavelength detectionPharmacokinetic studies

Research Implications

  • Phenazopyridine : Stability studies are critical for ensuring drug safety, as degradation products may exhibit reduced efficacy or toxicity .

  • Sulfamethoxazole : Clinicians must monitor for drug-drug interactions, particularly in patients on anticoagulants or diabetes medications .

特性

CAS番号

37357-66-7

分子式

C21H22N8O3S

分子量

466.5 g/mol

IUPAC名

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;3-phenyldiazenylpyridine-2,6-diamine

InChI

InChI=1S/C11H11N5.C10H11N3O3S/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h1-7H,(H4,12,13,14);2-6H,11H2,1H3,(H,12,13)

InChIキー

UBUAGHNRHMENSE-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

正規SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

同義語

Azo Gantanol
phenazopyridine - sulfamethoxazole
phenazopyridine, sulfamethoxazole drug combinations

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。